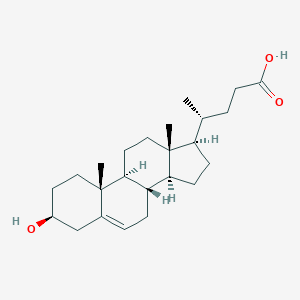

3beta-Hydroxy-delta5-cholenic acid

説明

3beta-Hydroxy-delta5-cholenic acid, also known as 3b-hydroxy-chol-5-en-24-oate, is a monohydroxy bile acid. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a metabolite of cholesterol and plays a significant role in the body’s metabolic processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxy-delta5-cholenic acid typically involves the oxidation of cholesterol. The process is catalyzed by cytochrome P450 enzymes, specifically CYP27A1. The reaction conditions often include the presence of oxygen and a suitable solvent such as ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using bioreactors that facilitate the enzymatic conversion of cholesterol. The use of immobilized enzymes and continuous flow systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form more oxidized bile acids.

Reduction: The compound can be reduced to form less oxidized derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of more oxidized bile acids.

Reduction: Formation of less oxidized bile acid derivatives.

Substitution: Formation of substituted bile acids with different functional groups.

科学的研究の応用

Metabolic Pathways

3beta-Hydroxy-delta5-cholenic acid serves as a precursor in the biosynthesis of chenodeoxycholic acid (CDCA), a primary bile acid. Research indicates that this conversion occurs via specific enzymatic pathways in various species, including humans and rabbits. Notably, the enzymatic activity that converts 3beta-hydroxy-5-cholenoic acid into CDCA has been demonstrated in rat brain tissue, suggesting its role in central nervous system functions and cholesterol homeostasis .

Table 1: Metabolic Conversion Pathways

| Compound | Enzymatic Conversion | Organism | Reference |

|---|---|---|---|

| This compound | Converts to CDCA | Rat | |

| This compound | Converts to CDCA | Human | |

| This compound | Converts to lithocholic acid | Hamster |

Clinical Implications

The accumulation of this compound has been associated with various hepatic disorders. Elevated levels of this compound have been observed in children with hepatic ductular hypoplasia, indicating its potential as a biomarker for liver dysfunction . Furthermore, it plays a role in the regulation of cholesterol levels, which is crucial in preventing conditions such as hypercholesterolemia.

Case Study: Hepatic Ductular Hypoplasia

In a study involving pediatric patients with hepatic ductular hypoplasia, the concentration of this compound was significantly elevated compared to healthy controls. This finding suggests that monitoring this bile acid could be beneficial for early diagnosis and management of liver diseases .

Therapeutic Potential

There is growing interest in the therapeutic applications of this compound due to its influence on lipid metabolism and potential anti-inflammatory properties. Studies have indicated that this compound may affect signaling pathways involved in inflammation and cell cycle regulation, which could have implications for treating metabolic syndrome and related disorders.

Table 2: Biological Activities and Therapeutic Targets

| Activity | Mechanism of Action | Potential Application |

|---|---|---|

| Modulation of lipid metabolism | Influences bile acid synthesis | Hyperlipidemia treatment |

| Anti-inflammatory effects | Inhibits pro-inflammatory cytokines | Metabolic syndrome management |

| Regulation of cholesterol levels | Enhances cholesterol excretion | Prevention of cardiovascular diseases |

作用機序

3beta-Hydroxy-delta5-cholenic acid exerts its effects primarily through its interaction with specific enzymes and receptors. It is a modulator of γ-secretase, which decreases amyloid β (1-42) peptide levels and increases amyloid β (1-38) levels. This modulation is significant in the context of neurodegenerative diseases such as Alzheimer’s disease . The compound also interacts with bile acid receptors, influencing various metabolic pathways .

類似化合物との比較

- 3b-Hydroxy-5-cholestenoic acid

- Cholesteryl oleate

- Chenodeoxycholic acid

Comparison: 3beta-Hydroxy-delta5-cholenic acid is unique due to its specific hydroxylation pattern and its role as a modulator of γ-secretase. Unlike chenodeoxycholic acid, which is primarily involved in bile acid synthesis, this compound has distinct biochemical properties that make it valuable in neurodegenerative disease research .

生物活性

3beta-Hydroxy-delta5-cholenic acid (3β-HCA) is a naturally occurring monohydroxy bile acid that plays a significant role in various biological processes, particularly in cholesterol metabolism and bile acid synthesis. This article examines the biological activity of 3β-HCA, supported by data tables, case studies, and detailed research findings.

3β-HCA is synthesized in the liver from cholesterol via enzymatic reactions. Its molecular formula is , with a molecular weight of approximately 374.56 g/mol. The compound is characterized by its hydroxyl group at the 3-position of the steroid nucleus, which influences its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.56 g/mol |

| Density | 1.11 g/cm³ |

| Melting Point | 232°C |

| Boiling Point | 522.8°C |

Bile Acid Synthesis and Metabolism

3β-HCA is involved in the synthesis of chenodeoxycholic acid (CDCA), a primary bile acid essential for fat digestion and absorption. Research indicates that 3β-HCA can be metabolized into CDCA through enzymatic pathways present in various tissues, including the liver and brain . In particular, studies have demonstrated that rat brain tissue possesses enzymatic activity capable of converting 3β-HCA into CDCA, suggesting a significant role for this compound in central nervous system physiology .

Clinical Significance

The clinical relevance of 3β-HCA has been explored in patients with hepatobiliary diseases. A study involving serum analysis of 100 subjects revealed markedly elevated levels of 3β-HCA in patients with cholestasis compared to normal subjects. This elevation suggests a potential biomarker for cholestatic liver diseases, as high serum levels were associated with increased bilirubin levels and pruritus . Furthermore, the study highlighted that over 90% of serum 3β-HCA was found to be detoxified through sulfation or glucuronidation, indicating an important detoxification mechanism for this potentially toxic bile acid .

Case Studies

- Cholestasis and Hepatobiliary Disease : A clinical evaluation analyzed serum levels of 3β-HCA in patients with various hepatobiliary conditions. The findings indicated that elevated levels could help differentiate between cholestatic damage and hepatocellular injury, providing insights into disease mechanisms and potential therapeutic targets .

- Neuroprotective Effects : Another study suggested that bile acids, including CDCA derived from 3β-HCA, might exert neuroprotective effects by modulating cholesterol homeostasis in the brain. This relationship highlights the significance of bile acids beyond their traditional roles in digestion .

Enzymatic Pathways

The metabolism of 3β-HCA involves several key enzymes:

- 3beta-hydroxysteroid dehydrogenase (3β-HSD) : Catalyzes the conversion of cholesterol to bile acids.

- Microsomal enzymes : Facilitate the conversion of 3β-HCA to other bile acids like CDCA.

These enzymatic pathways are crucial for maintaining bile acid homeostasis and preventing toxic accumulation in hepatic tissues.

特性

IUPAC Name |

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAJCGFYHIANNA-QIZZZRFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317558 | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5255-17-4 | |

| Record name | Cholenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Hydroxy-delta5-cholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy-5-cholenic acid, 3β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVD67Y26MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。